1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea
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Overview
Description
GR-199114X is a small molecule drug developed by Glaxo Group Limited. It is a cholecystokinin receptor antagonist, specifically targeting the cholecystokinin B receptor. This compound was initially researched for its potential therapeutic applications in treating digestive system disorders such as irritable bowel syndrome, gastroesophageal reflux disease, peptic ulcers, pancreatitis, and Zollinger-Ellison syndrome .
Preparation Methods
The synthesis of GR-199114X involves multiple steps:
Alkylation: N-Phenyl-1,2-phenylenediamine is alkylated with bromoacetanilide in the presence of potassium carbonate in dimethylformamide to produce alkylated phenylenediamine.
Condensation: The resulting alkylated phenylenediamine is condensed with diacid chloride in tetrahydrofuran to form dioxobenzodiazepine.
Reduction: The hydrazone function is reduced using zinc-acetic acid to yield an amine.
Urea Formation: The amine is treated with isocyanate in dichloromethane to form urea.
Hydrolysis: The ethyl ester is hydrolyzed using potassium carbonate in a refluxing mixture of methanol and tetrahydrofuran.
Chemical Reactions Analysis
GR-199114X undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the hydrazone function with zinc-acetic acid, are crucial in its synthesis.
Substitution: The compound undergoes substitution reactions, such as the alkylation of N-Phenyl-1,2-phenylenediamine with bromoacetanilide.
Condensation: Condensation reactions are involved in forming the benzodiazepine structure.
Scientific Research Applications
GR-199114X has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying cholecystokinin receptor antagonists and their synthesis.
Biology: The compound is used to investigate the role of cholecystokinin receptors in biological systems.
Medicine: GR-199114X has been researched for its potential therapeutic applications in treating digestive system disorders.
Industry: The compound’s synthesis and reactions provide insights into industrial production methods for similar compounds
Mechanism of Action
GR-199114X exerts its effects by antagonizing the cholecystokinin B receptor. This receptor is involved in various physiological processes, including digestion and gastric acid secretion. By blocking this receptor, GR-199114X can modulate these processes, potentially providing therapeutic benefits for conditions like irritable bowel syndrome and gastroesophageal reflux disease .
Comparison with Similar Compounds
GR-199114X is compared with other cholecystokinin receptor antagonists, such as:
Devazepide: Another cholecystokinin receptor antagonist with similar therapeutic applications.
Lorglumide: A compound that also targets cholecystokinin receptors but has different chemical properties and synthesis routes.
Proglumide: A cholecystokinin receptor antagonist with a different mechanism of action and therapeutic profile .
GR-199114X is unique due to its specific targeting of the cholecystokinin B receptor and its distinct synthetic route, which involves multiple steps and specific reaction conditions.
Properties
Molecular Formula |
C28H32FN5O4 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)/t25-/m0/s1 |
InChI Key |
URMOKEJAUAGZGV-VWLOTQADSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)[C@@H](C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 |
Origin of Product |
United States |
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